molecular formula C12H11NO B100485 N-(2-phenylphenyl)hydroxylamine CAS No. 16169-17-8

N-(2-phenylphenyl)hydroxylamine

Cat. No.: B100485
CAS No.: 16169-17-8
M. Wt: 185.22 g/mol
InChI Key: HVHPNXLNQJYDMK-UHFFFAOYSA-N
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Description

N-(2-Phenylphenyl)hydroxylamine is a hydroxylamine derivative featuring a biphenyl substituent at the nitrogen atom. Hydroxylamines are critical intermediates in organic synthesis and toxicology, often implicated in metabolic activation pathways of carcinogens. For example, N-(2-methoxyphenyl)hydroxylamine is a metabolite of industrial pollutants like o-anisidine and o-nitroanisole, contributing to DNA adduct formation and bladder carcinogenesis .

Properties

CAS No.

16169-17-8

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

N-(2-phenylphenyl)hydroxylamine

InChI

InChI=1S/C12H11NO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13-14H

InChI Key

HVHPNXLNQJYDMK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NO

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NO

Other CAS No.

16169-17-8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N-(2-phenylphenyl)hydroxylamine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-phenylphenyl)hydroxylamine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form 2-aminobiphenyl.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of this compound.

    Reduction Products: 2-aminobiphenyl.

    Substitution Products: Substituted biphenyl derivatives.

Scientific Research Applications

Chemistry: N-(2-phenylphenyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is studied for its mutagenic and carcinogenic properties. It is used in studies related to DNA adduct formation and the mechanisms of chemical carcinogenesis .

Medicine: The compound is investigated for its potential role in cancer research, particularly in understanding the metabolic activation of carcinogens and their interaction with DNA .

Industry: this compound is used in the production of dyes and pigments. It is also a precursor for the synthesis of various industrial chemicals .

Comparison with Similar Compounds

Structural and Functional Differences

The substituent on the aromatic ring significantly influences reactivity and biological activity:

  • N-(2-Methoxyphenyl)hydroxylamine: The methoxy (-OCH₃) group is electron-donating, enhancing stability and directing enzymatic oxidation/reduction. It is metabolized by CYP2C, 2E1, 2D, and 2A enzymes in rat liver microsomes to regenerate the parent carcinogen o-anisidine .

Metabolic Pathways

Compound Key Metabolic Enzymes Major Metabolites Biological Impact
N-(2-Methoxyphenyl)hydroxylamine CYP2C, 2E1, 2D, 2A o-Anisidine, o-aminophenol, M1/M2 DNA damage, carcinogenesis
N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine Not specified Not reported Controlled substance (designer drug)
N-[(Pentafluorophenyl)methylidene]hydroxylamine Not specified Not reported Synthetic intermediate

Key Findings :

  • N-(2-Methoxyphenyl)hydroxylamine undergoes redox cycling, regenerating o-anisidine (a carcinogen) and forming unstable metabolites (M1/M2) that may contribute to oxidative stress .
  • N-tert-butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine (CTA-1) is used in polymerization as a nitroxide-mediated control agent, highlighting its stability in synthetic applications .

Stability and Reactivity

  • Electron-donating groups (e.g., -OCH₃ in N-(2-methoxyphenyl)hydroxylamine) enhance resonance stabilization, increasing persistence in biological systems .
  • Bulky substituents (e.g., biphenyl in N-(2-phenylphenyl)hydroxylamine) may reduce enzymatic metabolism rates but increase lipophilicity, affecting tissue distribution.

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